molecular formula C19H26N6 B6456761 2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2549012-14-6

2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B6456761
CAS No.: 2549012-14-6
M. Wt: 338.4 g/mol
InChI Key: CDWWGOSODNDHOQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-12-11-13(2)21-19(20-12)25-9-7-24(8-10-25)18-14(3)15(4)22-17(23-18)16-5-6-16/h11,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWWGOSODNDHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
  • Molecular Formula : C₂₂H₂₈N₆
  • Molecular Weight : 376.5 g/mol (calculated based on formula)
  • CAS Number: Not explicitly provided in evidence (the closest analog in evidence 7 has CAS 2549028-53-5 but differs in substituents) .
  • SMILES : CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C3=NC(=NC(=C3C)C)C)C
  • Key Features : Contains a cyclopropyl group at position 2, two methyl groups at positions 5 and 6, and a piperazine-linked 4,6-dimethylpyrimidin-2-yl moiety.

For instance, evidence 3 and 6 highlight reactions where 2-chloro-4,6-dimethylpyrimidine is reacted with excess piperazine to minimize byproduct formation .

Comparison with Structural Analogs

2-[4-(4,6-Dimethylpyrimidin-2-yl)Piperazin-1-yl]-4,6-Dimethylpyrimidine

  • Structural Difference : Lacks the cyclopropyl group at position 2.
  • Synthesis : Synthesized in evidence 3 and 6 via reaction of 2-chloro-4,6-dimethylpyrimidine with piperazine (96% yield under optimized conditions) .

2,2'-(Piperazine-1,4-Diyl)Dipyrimidine (MM0464.12)

  • Structure : Dimeric pyrimidine linked via piperazine .
  • Key Difference: No cyclopropyl or methyl substituents on the pyrimidine rings.
  • Functional Implication : The symmetrical structure may enhance π-π stacking interactions but reduce selectivity in biological systems compared to the asymmetrical target compound.

Copper Complex with 2-[(4,6-Dimethylpyrimidin-2-yl)Disulfanyl]-4,6-Dimethylpyrimidine Ligand

  • Structure : Dinuclear Cu(I) complex with a disulfanyl-bridged ligand .
  • Comparison : The ligand shares the 4,6-dimethylpyrimidin-2-yl group but incorporates a disulfanyl linkage instead of a piperazine. This structural variation highlights the versatility of pyrimidine derivatives in coordination chemistry versus medicinal applications.

2-Cyclopropyl-4-[4-(6-Ethyl-5-Fluoropyrimidin-4-yl)Piperazin-1-yl]-5,6-Dimethylpyrimidine (BK81815)

  • Structure : Differs in the pyrimidine substituents (6-ethyl-5-fluoro vs. 4,6-dimethyl) .
  • Impact of Substituents : The fluorine atom and ethyl group may enhance lipophilicity and metabolic stability compared to the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Relevance to Target Compound
Target Compound C₂₂H₂₈N₆ 376.5 Cyclopropyl, 5,6-dimethyl, piperazine link Reference compound
2-[4-(4,6-Dimethylpyrimidin-2-yl)Piperazin-1-yl]-4,6-Dimethylpyrimidine C₁₆H₂₂N₆ 298.4 Piperazine link, 4,6-dimethyl Byproduct in synthesis; lacks cyclopropyl
2,2'-(Piperazine-1,4-Diyl)Dipyrimidine (MM0464.12) C₁₂H₁₄N₈ 270.3 Symmetrical pyrimidine dimer Highlights piperazine connectivity
BK81815 (6-Ethyl-5-Fluoro Analog) C₁₉H₂₅FN₆ 356.4 6-Ethyl-5-fluoro, cyclopropyl Substituent-driven pharmacokinetic changes

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Methyl Substituents : The 5,6-dimethyl groups may contribute to hydrophobic interactions in biological targets, as seen in related pyrimidine-based therapeutics .

Pharmacological Potential

  • Cancer Therapy : mentions indolylpyrimidylpiperazines in gastrointestinal cancer therapy, suggesting that the target compound’s piperazine-pyrimidine scaffold may have similar applications .

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